AM2201 N-(3-chloropentyl) isomer
Description
AM2201 N-(3-chloropentyl) isomer is a structural analog of the synthetic cannabinoid AM2201. The parent compound, AM2201, is defined as (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, featuring a fluorinated pentyl side chain on the indole nitrogen . The N-(3-chloropentyl) isomer substitutes the fluorine atom at the fifth carbon of the pentyl chain with a chlorine atom at the third carbon, resulting in the chemical structure (1-(3-chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone .
Properties
Molecular Formula |
C24H22ClNO |
|---|---|
Molecular Weight |
375.9 |
InChI |
InChI=1S/C24H22ClNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3 |
InChI Key |
QCNUSOJQZULYQA-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC2=C1C=CC=C2)C3=CN(CCC(Cl)CC)C4=C3C=CC=C4 |
Synonyms |
AM2201 N-(3-chloropentyl) analog |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
Key structural analogs include AM2201, JWH-018, UR-144, and XLR-11. Their structural and pharmacological differences are summarized below:
Key Observations :
- Receptor Affinity : AM2201 exhibits higher CB1 receptor affinity (Ki = 1.0 nM) compared to JWH-018 (Ki = 9.0 nM) and UR-144 (Ki = 29.8 nM) . The N-(3-chloropentyl) isomer’s receptor binding data remain uncharacterized, but chlorine’s larger atomic radius and lower electronegativity than fluorine may reduce CB1/CB2 affinity.
- Potency : JWH-018 is the most potent inhibitor of hippocampal synaptic transmission (EC50 = 15 nM), followed by AM2201 (EC50 = 60 nM) and XLR-11 (EC50 = 900 nM) . The isomer’s potency is expected to be lower than AM2201 due to altered side-chain dynamics.
Metabolic Pathways and Forensic Differentiation
- AM2201 : Metabolized via hydroxylation of the fluoropentyl chain (forming 4-hydroxypentyl metabolites) and subsequent defluorination, yielding metabolites overlapping with JWH-018 (e.g., hydroxyl- and carboxypentyl derivatives) . The fluorinated hydroxypentyl metabolite is unique to AM2201 and distinguishes it from JWH-018 in forensic analysis.
- AM2201 N-(3-chloropentyl) isomer: Predicted to undergo chloropentyl hydroxylation, producing 3-chloro-4-hydroxypentyl or 3-chloro-5-hydroxypentyl metabolites. These chlorinated metabolites would differentiate it from AM2201 (fluorinated) and JWH-018 (non-halogenated) in urine or blood screening .
- JWH-018 : Generates hydroxylated and carboxylated pentyl metabolites without halogenation, complicating differentiation from AM2201 in cases of co-administration .
Market Trends and Legal Status
- AM2201 emerged as a legal alternative to JWH-018 after the latter was scheduled in the U.S. . Its structural analogs, including the N-(3-chloropentyl) isomer, are likely designed to circumvent evolving legislation targeting fluorinated synthetic cannabinoids.
- XLR-11 (fluorinated UR-144) and AM2201 share analogous designer drug development strategies, where halogenation is used to modify pharmacokinetics while retaining psychoactivity .
Preparation Methods
Core Indole Synthesis
The indole scaffold is typically prepared via the Fischer indole synthesis or transition-metal-catalyzed cyclization. For AM2201 analogs, indole-3-carboxylic acid derivatives serve as common intermediates. Esterification of indole-3-carboxylic acid (1) with methanol under acidic conditions yields methyl indole-3-carboxylate (2), which is subsequently N-alkylated.
Example Reaction:
N-Alkylation with 3-Chloropentyl Groups
N-Alkylation introduces the 3-chloropentyl moiety using 1-bromo-3-chloropentane or analogous alkylating agents. This step is critical for regioselectivity, as competing O-alkylation or N2-alkylation can occur if reaction conditions are suboptimal.
Optimized Conditions:
-
Base: Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature, 48 hours
Side Reactions:
Coupling and Functionalization Steps
Acylation with Naphthoyl Chloride
After N-alkylation, the ester group is hydrolyzed to the carboxylic acid (4), which undergoes coupling with naphthalene-1-carbonyl chloride via Friedel-Crafts acylation or peptide coupling reagents.
Peptide Coupling Protocol:
Reaction Scheme:
Purification and Analytical Characterization
Chromatographic Separation
Due to the formation of regioisomers (e.g., N2-alkylated byproducts), silica gel column chromatography or preparative HPLC is employed. Polar solvents like ethyl acetate/hexane mixtures (1:3) are effective for isolating the desired N1-alkylated product.
Spectroscopic Validation
Key Analytical Data:
Challenges in Scale-Up and Regulatory Considerations
Stability Issues
The 3-chloropentyl group is prone to hydrolytic cleavage under acidic or basic conditions, necessitating inert atmospheres and anhydrous solvents during synthesis.
Regulatory Restrictions
As a Schedule I controlled substance in many jurisdictions, this compound requires permits for synthesis and handling. Commercial suppliers enforce strict documentation protocols, including BSL certification and controlled substance licenses.
Comparative Analysis with Analogous Compounds
AB-PINACA Synthesis Parallels
AB-PINACA, another synthetic cannabinoid, shares a similar N-alkylation step. Its synthesis employs L-valinamide coupling to ensure enantiomeric purity, a step absent in AM2201’s preparation. However, both compounds face challenges with regioisomer formation during alkylation.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying AM2201 N-(3-chloropentyl) isomer in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with Cold Electron Ionization (Cold EI) is effective for resolving structural isomers due to enhanced molecular ion stability and fragmentation patterns . Liquid chromatography-tandem MS (LC-MS/MS) using deuterated internal standards (e.g., AM2201 N-(4-hydroxypentyl) metabolite-d5) improves quantification accuracy in blood and urine matrices . Sample preparation should include liquid-liquid extraction with hexane–ethyl acetate (99:1) and sodium carbonate buffer (pH 9.3) to isolate the compound from biological matrices .
Q. How does the N-(3-chloropentyl) side chain influence the compound’s receptor binding affinity compared to other alkyl chain isomers?
- Methodological Answer : The chlorine atom at the 3-position increases steric hindrance and electronic effects, altering binding kinetics at cannabinoid receptors (CB1/CB2). Competitive radioligand assays using [³H]CP-55,940 should be conducted under standardized conditions (e.g., transfected HEK-293 cells) to compare dissociation constants (Ki) across isomers . Structural modeling (e.g., docking simulations) can further clarify interactions with receptor hydrophobic pockets .
Advanced Research Questions
Q. What experimental strategies resolve metabolic pathway ambiguities between this compound and JWH-018?
- Methodological Answer : The N-(3-chloropentyl) isomer produces unique chlorinated metabolites (e.g., hydroxylated or carboxylated side chains) absent in JWH-018’s metabolic profile. High-resolution MS (HRMS) can detect chlorine’s isotopic signature (³⁵Cl/³⁷Cl ratio) in metabolites, while phase I incubation with human liver microsomes and UDPGA cofactors identifies glucuronidation patterns . Differentiate using synthesized reference standards for chlorinated metabolites (e.g., AM2201 N-(3-hydroxypentyl) metabolite) .
Q. How can gas chromatography coupled with solid-phase infrared spectroscopy (GC/IR) differentiate this compound from positional isomers?
- Methodological Answer : GC/IR leverages distinct C-Cl stretching vibrations (550–600 cm⁻¹) and alkyl chain conformations to generate isomer-specific IR spectra. Optimize parameters: DB-5MS column (30 m × 0.25 mm ID), 40°C–300°C gradient (10°C/min), and solid-phase IR detection for enhanced spectral resolution . Compare retention indices and IR profiles against reference libraries .
Q. What are critical considerations for assessing the cytotoxic effects of this compound in neuronal cell lines?
- Methodological Answer : Use SH-SY5Y or primary cortical neurons exposed to 0.1–10 µM concentrations for 24–72 hours. Measure cytotoxicity via MTT assays, caspase-3 activation, and calcium flux imaging (e.g., Rhod-5N fluorescence) . Include controls for solvent effects (e.g., DMSO ≤0.1%) and validate findings with siRNA targeting CB1 receptors .
Q. How should researchers address discrepancies in reported receptor binding affinities across studies?
- Methodological Answer : Standardize assay conditions: identical cell lines (e.g., CHO-K1 expressing CB1), radioligand concentrations ([³H]WIN-55,212-2), and incubation times. Verify compound purity (>98% via GC-MS) and solubility (e.g., in ethanol/PBS) to minimize batch variability . Meta-analyses should account for inter-lab differences in protein expression levels and buffer compositions .
Data Contradiction Analysis
- Example : Conflicting metabolic stability data may arise from interspecies variations in cytochrome P450 (CYP) isoforms. Validate findings using in vitro human hepatocyte models and cross-reference with in vivo rodent studies. Adjust for enzymatic activity differences (e.g., CYP2C9 vs. CYP3A4 dominance) via isoform-specific inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
